Calcium pyrophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in dil hydrochloric and nitric acids; practically insol in water

Dilute acid; insoluble in wate

Synonyms

Canonical SMILES

Understanding and Treating Calcium Pyrophosphate Deposition Disease (CPPD):

CPPD is a crystal arthropathy, a condition where the accumulation of microscopic crystals in joints causes inflammation and pain. Calcium pyrophosphate crystals are the primary culprit in this disease. Research focuses on understanding the mechanisms of crystal formation and dissolution, with the goal of developing targeted therapies to prevent or slow down crystal deposition . This includes investigating the role of various factors like genetics, metabolic abnormalities, and joint injuries in the development of CPPD.

Potential Application in Bone Regeneration and Implants:

Due to its similarity to the mineral component of bone (hydroxyapatite), calcium pyrophosphate is being explored as a potential material for bone regeneration and implants. Studies suggest that Ca2P2O7 exhibits good biocompatibility and osteoconductivity (the ability to promote bone growth) . Researchers are investigating different forms and combinations of calcium pyrophosphate for developing bone scaffolds and coatings for implants, aiming to improve bone healing and integration.

Exploring Antibacterial Properties:

Recent research suggests that calcium pyrophosphate may possess antibacterial properties against certain strains of bacteria, including those resistant to conventional antibiotics . This opens up potential avenues for exploring Ca2P2O7 in developing novel antimicrobial strategies or incorporating it into materials with antimicrobial functions.

Calcium pyrophosphate is an inorganic compound with the chemical formula . It occurs in various crystalline forms, including monoclinic and triclinic structures, and can exist as both anhydrous and hydrated phases. This compound is notable for its role in biological systems, particularly in the formation of pathological calcifications such as those found in certain types of arthritis, where it can crystallize in joints leading to pain and inflammation. Calcium pyrophosphate is also utilized in various industrial applications due to its unique properties.

In the context of CPPD, research suggests that calcium pyrophosphate crystals accumulate within joint fluids and cartilage. These crystals can trigger an inflammatory response, leading to symptoms like pain, swelling, and stiffness in the affected joints []. The exact mechanism by which the crystals induce inflammation is still under investigation, but it might involve the activation of immune cells and the release of inflammatory mediators [].

- Formation from Calcium Phosphate:This reaction often occurs under conditions of heat or dehydration.

- Hydrolysis:

Calcium pyrophosphate can hydrolyze under acidic or basic conditions, leading to the formation of calcium phosphate and phosphoric acid. - Dissolution:

In aqueous environments, calcium pyrophosphate can dissolve, contributing calcium and phosphate ions to the solution.

Calcium pyrophosphate exhibits significant biological activity, particularly in the context of human health. It is implicated in the pathogenesis of calcium pyrophosphate dihydrate crystal deposition disease, commonly known as pseudogout. The presence of these crystals in synovial fluid can lead to inflammation and joint pain. Furthermore, calcium pyrophosphate has been studied for its potential roles in bone metabolism and as a biomaterial for bone regeneration due to its biocompatibility.

Several methods are employed to synthesize calcium pyrophosphate:

- Precipitation Method:

A common approach involves mixing aqueous solutions of calcium chloride and sodium pyrophosphate, allowing for precipitation of calcium pyrophosphate crystals. - Sol-Gel Method:

This method utilizes calcium nitrate tetrahydrate and phosphorus pentoxide as precursors, allowing for controlled synthesis at lower temperatures . - Aerosol Synthesis:

A novel method involves aerosol techniques to produce nanocrystalline powders of calcium pyrophosphate with specific morphologies . - Microwave-Assisted Synthesis:

Recent advancements include microwave-assisted methods that expedite the synthesis process while enhancing the purity of the final product . - Hydrothermal Synthesis:

This method involves high-pressure and high-temperature conditions to facilitate the formation of desired crystalline phases.

Research has shown that calcium pyrophosphate interacts with various biological molecules, influencing cellular processes. Studies indicate that it may affect osteoblast activity, impacting bone formation and remodeling . Additionally, interaction with inflammatory mediators suggests a role in modulating inflammatory responses during crystal-induced arthropathies.

Calcium pyrophosphate shares similarities with other phosphates but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Calcium phosphate | Commonly found in bones; used as a dietary supplement | |

| Hydroxyapatite | Main mineral component of bone; excellent biocompatibility | |

| Amorphous calcium phosphate | Less crystalline; used for drug delivery systems | |

| Tricalcium phosphate | Often used in ceramics; more stable than calcium pyrophosphate |

Uniqueness of Calcium Pyrophosphate

Calcium pyrophosphate's uniqueness lies in its specific crystalline structure and its role in pathological conditions like pseudogout, which is not shared by other similar compounds. Its ability to form various hydrated phases also sets it apart from more stable phosphates like hydroxyapatite.

Calcium pyrophosphate refers to any member of a series of inorganic compounds with the formula Ca₂P₂O₇(H₂O)ₙ, where different values of n represent varying hydration states. The primary forms include the anhydrous form (Ca₂P₂O₇), the dihydrate (Ca₂P₂O₇·2H₂O), and the tetrahydrate (Ca₂P₂O₇·4H₂O). These compounds are typically white solids that are insoluble in water but soluble in acids such as hydrochloric acid and nitric acid.

Polymorphs of Calcium Pyrophosphate

Calcium pyrophosphate exists in several polymorphic forms, with three main anhydrous polymorphs identified: α-CPP, β-CPP, and γ-CPP. Each polymorph has distinctive crystallographic characteristics and thermal stability ranges:

- α-CPP: The high-temperature form, stable above 1140°C, with a monoclinic crystal structure (space group P2₁/n)

- β-CPP: Stable at intermediate temperatures (750-1140°C), with a tetragonal crystal structure

- γ-CPP: The metastable form with a triclinic structure (space group P1̄), less commonly encountered

Additionally, hydrated forms include:

- The dihydrate (CPPD): Triclinic structure, clinically significant as it forms the crystals implicated in calcium pyrophosphate deposition disease

- The tetrahydrate: Monoclinic structure, though an unstable monoclinic form has also been reported

Structural Characteristics

Crystal structure parameters for γ-CPP, the least documented polymorph, were determined to be a=6.6660(2) Å, b=6.7220(2) Å, c=6.7374(2) Å, α=65.113(2)°, β=87.763(2)°, γ=85.076(2)°, belonging to space group P1̄. This structure is similar to that of Cd₂P₂O₇.

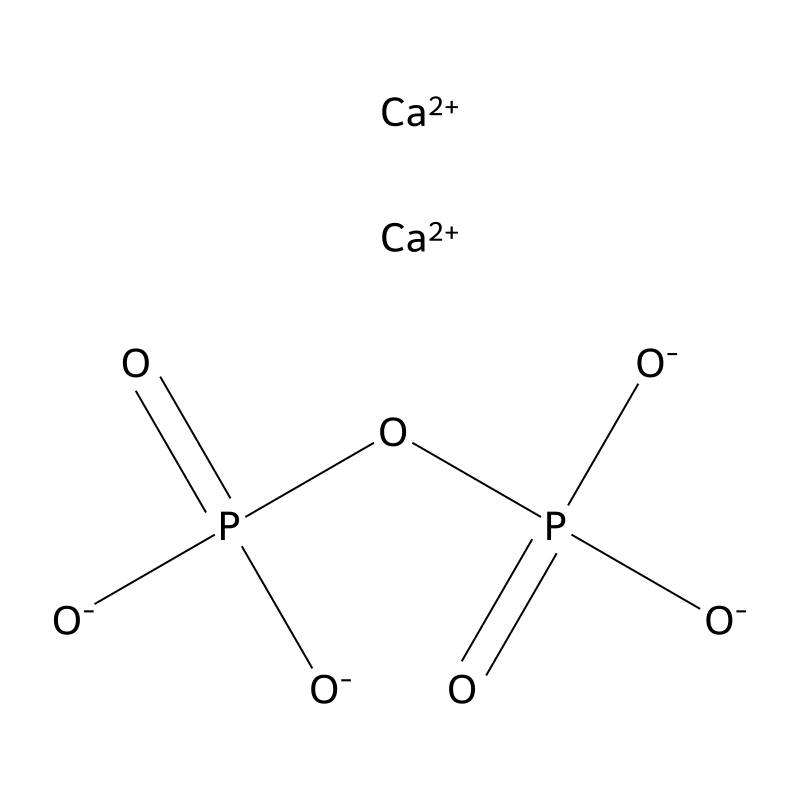

The pyrophosphate (P₂O₇⁴⁻) anion, consisting of two phosphate tetrahedra sharing an oxygen atom, forms the fundamental building block of these compounds.

Physical Description

A fine, white, odourless powde

Color/Form

White powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 54 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 54 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7790-76-3

Wikipedia

Use Classification

Food Additives -> ACIDITY_REGULATOR; YEAST_FOOD; -> JECFA Functional Classes

Cosmetics -> Abrasive

Methods of Manufacturing

General Manufacturing Information

Plastic material and resin manufacturing

Diphosphoric acid, calcium salt (1:2): ACTIVE

...FOOD-SCIENCE LITERATURE & SEVERAL PATENTS HAVE PROPOSED CALCIUM ACID PYROPHOSPHATE, CAH2P2O7, AS A LEAVENING ACID. HOWEVER, NO COMMERCIAL FOOD APPLICATIONS...ARE KNOWN. DIBASIC CALCIUM PYROPHOSPHATE, CA2P2O7, IS NOT APPLICABLE IN FOOD...IT IS USED AS AN INSOL CRYSTALLINE POLISHING AGENT IN SOME TOOTHPASTES.

/FERTILIZER INGREDIENT/. ANY CALCIUM SALT OF POLYPHOSPHORIC ACID SUCH AS...DICALCIUM PYROPHOSPHATE... FERTILIZER GRADES OF CALCIUM POLYPHOSPHATE GENERALLY REFER TO PHOSPHATE MIXTURES CONTAINING A SUBSTANTIAL PROPORTION OF ONE OR MORE CALCIUM POLYPHOSPHATES...